molecular formula C4H11NO B124608 1-Methoxy-2-propylamine CAS No. 37143-54-7

1-Methoxy-2-propylamine

Cat. No.: B124608
CAS No.: 37143-54-7
M. Wt: 89.14 g/mol
InChI Key: NXMXETCTWNXSFG-UHFFFAOYSA-N
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Description

1-Methoxy-2-propylamine, also known as 2-amino-1-methoxypropane, is an organic compound with the molecular formula C4H11NO. It is a colorless liquid with a characteristic amine odor. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-2-propylamine can be synthesized through the hydrogenation of methoxyacetone in the presence of ammonia. The reaction typically involves a metallic-type hydrogenation catalyst such as palladium on carbon, platinum on carbon, or nickel. The reaction conditions include a hydrogen pressure of 1-50 kg/cm² and a temperature range conducive to the catalyst used .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of methoxyacetone and ammonia into a reactor containing the hydrogenation catalyst. The reaction mixture is maintained under controlled temperature and pressure to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2-propylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides or other oxygenated derivatives.

    Reduction: The compound can be reduced further to form simpler amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of simpler amines or alcohols.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

1-Methoxy-2-propylamine is utilized in various scientific research fields:

Comparison with Similar Compounds

  • 2-Methoxyethylamine
  • 2-Amino-1-methoxypropane
  • 1-Methoxy-2-propanol

Comparison: 1-Methoxy-2-propylamine is unique due to its specific structural arrangement, which imparts distinct reactivity and physical properties. Compared to 2-methoxyethylamine, it has a different substitution pattern, leading to variations in its chemical behavior and applications. The presence of both methoxy and amino groups in this compound allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

1-methoxypropan-2-amine
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InChI

InChI=1S/C4H11NO/c1-4(5)3-6-2/h4H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMXETCTWNXSFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)N
Source PubChem
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Molecular Formula

C4H11NO
Record name METHOXYISOPROPYLAMINE
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DSSTOX Substance ID

DTXSID4029359
Record name 1-Methoxy-2-propylamine
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Molecular Weight

89.14 g/mol
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Physical Description

Methoxyisopropylamine appears as a colorless liquid,with a pungent, ammonia-like odor. Less dense than water. Vapors heavier than air. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Liquid
Record name METHOXYISOPROPYLAMINE
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Record name 2-Propanamine, 1-methoxy-
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CAS No.

37143-54-7; 49548-27-8, 37143-54-7
Record name METHOXYISOPROPYLAMINE
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Record name 2-Amino-1-methoxypropane
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Record name Methoxyisopropylamine
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Record name 2-Propanamine, 1-methoxy-
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Record name 1-Methoxy-2-propylamine
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Record name Reaction mass of (R)-(-)-1-methoxy-2-propylamine and (S)-(+)-1-methoxy-2-propylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 1-methoxy-2-propylamine in chemical synthesis?

A1: this compound serves as a valuable building block in organic synthesis. For instance, it is employed in the synthesis of 5-methylmorpholin-2-ones through a multi-step process involving lithium aluminium hydride-mediated ring opening of aziridines followed by condensation with glyoxal []. Additionally, it plays a crucial role in the preparation of a key intermediate, N-(1-methoxyprop-2-yl)-2,4-dimethyl-3-aminothiophene, which is utilized in the synthesis of various thiophene derivatives [].

Q2: Can this compound be used in the development of chiral compounds?

A2: Yes, this compound can be used as a chiral starting material for the synthesis of enantiopure compounds. Notably, it serves as a precursor for the creation of both (R)- and (S)- enantiomers of 5-methylmorpholin-2-ones through distinct synthetic pathways employing enantiopure 2-(hydroxymethyl)aziridines [].

Q3: How does this compound contribute to the performance of lithium metal batteries?

A3: this compound, when used as an electrolyte additive in lithium metal batteries, demonstrates the ability to enhance ion transport, thereby improving battery performance. This effect is attributed to its interaction with fluoroethylene carbonate, leading to the formation of a stable, ion-conductive interphase on both the anode and cathode surfaces []. This interphase effectively prevents lithium dendrite formation and mitigates degradation processes in the battery, contributing to enhanced cycling stability and capacity retention [].

Q4: Are there any applications of this compound in the development of magnesium-based batteries?

A4: Research suggests that this compound shows promise as a component in non-nucleophilic electrolytes for rechargeable magnesium batteries (RMBs). When introduced into a magnesium aluminum chloride complex (MACC)-based electrolyte, it facilitates the formation of a stable, Mg2+-conducting interphase enriched with MgF2 on the magnesium anode surface []. This interphase effectively mitigates passivation issues, a common challenge in RMBs, and improves the overall electrochemical performance [].

Q5: Can this compound be used in enzymatic reactions?

A5: Yes, this compound acts as a substrate for certain enzymes. For instance, it's a substrate for lipase B from Candida antarctica in kinetic resolution reactions to produce (R)-amides with high enantiomeric excess [, ]. It can be used to synthesize (S)-1-methoxypropan-2-amine, a key component in herbicides, via transamination with methoxyacetone, catalyzed by specifically engineered biocatalysts [].

Q6: Does the chirality of this compound play a role in its applications?

A6: Yes, chirality is crucial in certain applications. For example, (S)-1-methoxy-2-propylamine is employed in synthesizing specific chiral metallopeptoids. These metallopeptoids demonstrate chiral induction from the peptoid to the metal center, highlighting the importance of the starting material's chirality in influencing the final product's properties [].

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